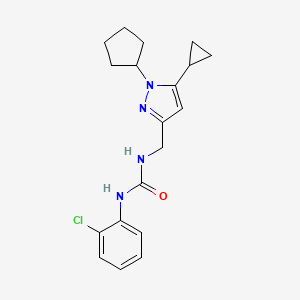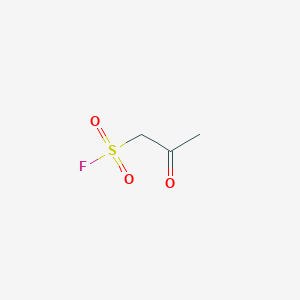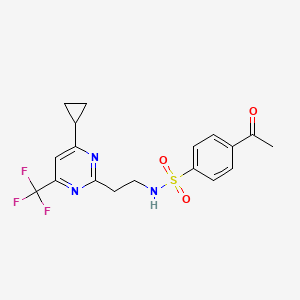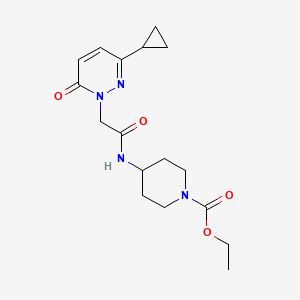![molecular formula C22H20FN5O2 B2407800 N-Cyclohexyl-3-(2-Fluorphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]chinazolin-8-carboxamid CAS No. 1031649-48-5](/img/structure/B2407800.png)
N-Cyclohexyl-3-(2-Fluorphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]chinazolin-8-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.433. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Das [1,2,3]-Triazolo[1,5-a]chinoxalin-4(5H)-on-Gerüst und seine Analoga haben vielversprechende Ergebnisse in antimikrobiellen Evaluierungen gezeigt. Die Verbindungen wurden an verschiedenen Bakterienspezies (zwei S. aureus-Stämme, drei P. aeruginosa-Stämme, K. pneumonia) und zwei Pilzstämmen von C. albicans sowie bei der Bewertung ihrer Aktivität auf die Biofilmbildung von S. epidermidis getestet.
Anti-HIV-Anwendungen
Das Triazolochinoxalin-Gerüst wurde bei der Entwicklung und Synthese neuer biologisch relevanter Verbindungen wie Anti-HIV-Wirkstoffe eingesetzt .
Antitrypanosomale Anwendungen
Verbindungen mit dem Triazolochinoxalin-Gerüst wurden auch als Antitrypanosoma-Mittel verwendet .
Antiallergische Anwendungen
Das Triazolochinoxalin-Gerüst wurde bei der Entwicklung und Synthese von Antiallergika verwendet .
Kardiovaskuläre Anwendungen
Verbindungen mit dem Triazolochinoxalin-Gerüst wurden in der kardiovaskulären Behandlung eingesetzt .
Antileishmaniale Anwendungen
Das Triazolochinoxalin-Gerüst wurde bei der Entwicklung und Synthese von Antileishmanika verwendet .
Chemotherapeutische Anwendungen
Verbindungen mit dem Triazolochinoxalin-Gerüst wurden als Chemotherapeutika verwendet .
Antifungal Anwendungen
Das Triazolochinoxalin-Gerüst wurde bei der Entwicklung und Synthese von Antimykotika verwendet .
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial der Verbindung „N-Cyclohexyl-3-(2-Fluorphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]chinazolin-8-carboxamid“ in verschiedenen Bereichen der wissenschaftlichen Forschung. Es ist jedoch wichtig zu beachten, dass die Anwendungen dieser Verbindungen in der medizinischen Chemie oft durch das Fehlen synthetischer Protokolle begrenzt sind, die eine unkomplizierte Erzeugung des zentralen Kerns mit gleichzeitig umfangreicher Dekorationsaktivität für die Zwecke der Medikamentenentwicklung ermöglichen .
Wirkmechanismus
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound has a logP value of 3.569, indicating its lipophilicity, which could influence its absorption and distribution within the body . It also has a logD value of 3.5682, suggesting its distribution at physiological pH . The compound has a polar surface area of 74.644, which could impact its permeability across biological membranes .
Result of Action
It is known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially have a broad range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-17-9-5-4-8-15(17)19-20-25-22(30)16-11-10-13(12-18(16)28(20)27-26-19)21(29)24-14-6-2-1-3-7-14/h4-5,8-12,14,27H,1-3,6-7H2,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDDIXXIBBFKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)




![1-[[(3R,4R)-4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B2407730.png)
![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2407737.png)


![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)
